{2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid {2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 889949-54-6
VCID: VC0494947
InChI: InChI=1S/C16H15N3O3/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21/h1-8H,9-10,17H2,(H,20,21)
SMILES: C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31g/mol

{2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

CAS No.: 889949-54-6

Main Products

VCID: VC0494947

Molecular Formula: C16H15N3O3

Molecular Weight: 297.31g/mol

{2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid - 889949-54-6

CAS No. 889949-54-6
Product Name {2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Molecular Formula C16H15N3O3
Molecular Weight 297.31g/mol
IUPAC Name 2-[2-[(4-aminophenoxy)methyl]benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C16H15N3O3/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21/h1-8H,9-10,17H2,(H,20,21)
Standard InChIKey GEDABFROMJJUOC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N
PubChem Compound 2772798
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator